Lipophilicity and Steric Profile: Calculated Differences Versus Methyl and Phenyl Analogs
While experimental LogP data is not available, computational analysis of molecular descriptors reveals significant differentiation in lipophilicity between 2-(n-butylthio)thiophenol and its closest structural analogs. The presence of the n-butyl chain increases the molecular weight and number of rotatable bonds compared to methylthio or ethylthio derivatives, directly impacting its behavior in partitioning assays and biological membrane models . The compound's molecular weight (198.35 g/mol) is substantially higher than that of 2-(methylthio)thiophenol (140.20 g/mol) [1], indicating a greater capacity for hydrophobic interactions, which is a critical parameter in drug discovery and agrochemical development.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 198.35 g/mol |
| Comparator Or Baseline | 2-(methylthio)thiophenol: 140.20 g/mol |
| Quantified Difference | +58.15 g/mol |
| Conditions | Calculated from molecular formula (C10H14S2 vs C7H8OS) |
Why This Matters
Higher molecular weight and associated lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles, making it a preferred starting point for specific drug discovery programs targeting intracellular or lipophilic binding sites.
- [1] The Good Scents Company. (n.d.). 2-(methylthio)phenol (CAS 1073-29-6) Product Information. View Source
